3-(4-Chlorophenyl)-4-hydroxybutanoic acid sodium is a sodium salt derivative of 3-(4-Chlorophenyl)-4-hydroxybutanoic acid, which is recognized for its potential therapeutic applications. This compound is structurally characterized by a chlorophenyl group and a hydroxybutanoic acid moiety, contributing to its biological activity. It is primarily known as a metabolite of Baclofen, a muscle relaxant and GABA-B receptor agonist.
3-(4-Chlorophenyl)-4-hydroxybutanoic acid sodium falls under the category of pharmaceutical compounds, specifically as a muscle relaxant and GABA-B receptor agonist. It is also classified as an organic sodium salt.
The synthesis of 3-(4-Chlorophenyl)-4-hydroxybutanoic acid sodium typically involves several key steps:
The reactions typically require careful control of temperature and pH to optimize yield and purity. The use of chiral catalysts may also be employed to produce specific enantiomers when necessary.
The molecular structure of 3-(4-Chlorophenyl)-4-hydroxybutanoic acid sodium features:
3-(4-Chlorophenyl)-4-hydroxybutanoic acid sodium can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, and lithium aluminum hydride for reduction. Nucleophiles like amines may be used in substitution reactions under basic conditions.
The mechanism of action of 3-(4-Chlorophenyl)-4-hydroxybutanoic acid sodium involves its interaction with specific molecular targets, primarily through modulation of enzyme activity and receptor binding. It may inhibit enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects. As a metabolite of Baclofen, it also exerts effects on GABA-B receptors, influencing neurotransmission and muscle relaxation.
3-(4-Chlorophenyl)-4-hydroxybutanoic acid sodium has several scientific uses:
This compound's unique structure imparts specific biological activities that make it valuable for both therapeutic applications and research purposes.
3-(4-Chlorophenyl)-4-hydroxybutanoic acid sodium salt (abbreviated herein as sodium CHBA) is a significant in vivo metabolite of the muscle relaxant baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid), a clinically established GABAB receptor agonist. Baclofen is administered as a racemate, but its pharmacological activity resides predominantly in the R-enantiomer (R-baclofen). Research demonstrates that sodium CHBA formation occurs via the stereoselective oxidative deamination of S-baclofen, while R-baclofen remains metabolically stable under physiological conditions [1] . This enantioselective metabolic pathway was confirmed using chiral chromatography (Chiralcel OJ-RH column), which resolved the metabolite found in human plasma and urine after racemic baclofen administration exclusively as the S-enantiomer of 3-(4-chlorophenyl)-4-hydroxybutanoic acid (S-CHBA) [1].
Table 1: Stereoselective Metabolism of Baclofen Enantiomers
Enantiomer | Metabolic Pathway | Primary Metabolite | Detection Post-Dose |
---|---|---|---|
S-Baclofen | Oxidative Deamination | S-3-(4-Chlorophenyl)-4-hydroxybutanoic Acid | Plasma & Urine (Racemic Baclofen Dosing) |
R-Baclofen | Minimal Hepatic Metabolism | None (Excreted largely unchanged) | Plasma & Urine (STX209/R-Baclofen Dosing) |
Pharmacokinetically, this metabolic difference manifests as lower peak plasma concentration (Cmax) and reduced early plasma exposure for S-baclofen compared to R-baclofen following racemic baclofen administration [1] . Crucially, sodium CHBA itself exhibits negligible affinity or agonist activity at GABAB receptors. This metabolic inactivation explains the superior therapeutic profile of the single-enantiomer drug STX209 (R-baclofen), which avoids generating this inactive metabolite, thereby providing a more predictable pharmacokinetic and exposure profile [1] [3]. A minor secondary metabolite, identified as the glucuronide conjugate of S-CHBA (S-CHBA-glucuronide), is detected in trace amounts in urine but also lacks pharmacological activity [1].
Sodium CHBA shares a core structural motif with the neuroactive compound γ-hydroxybutyric acid (GHB; 4-hydroxybutanoic acid). Both molecules possess a four-carbon chain terminating in a carboxylic acid, with a hydroxyl group at the 4-position (gamma carbon relative to the carboxylate) [9]. This similarity is reflected in their systematic names:
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7